molecular formula C15H15F2N3O B1193713 UCB-A

UCB-A

货号: B1193713
分子量: 291.3018
InChI 键: NCROJFOVIDPGAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UCB-A is a potent ligand of the synaptic vesicle protein 2a (sv2a) protein

科学研究应用

Introduction to UCB-A

This compound, specifically [11C]this compound, is a radiolabeled compound developed for positron emission tomography (PET) imaging, targeting synaptic vesicle protein 2A (SV2A). This compound serves as a proxy for assessing synaptic density in the human brain, providing insights into various neurological conditions. The development of this compound is rooted in the need for effective imaging agents that can enhance our understanding of synaptic function and its implications in neurodegenerative diseases.

Neuroimaging and Synaptic Density Measurement

This compound is primarily utilized in PET imaging to quantify synaptic density. The ability to visualize and measure SV2A binding has significant implications for studying neurological disorders such as Alzheimer's disease, epilepsy, and schizophrenia.

  • Case Study: Alzheimer’s Disease
    In a study involving patients with Alzheimer’s disease, it was found that [11C]this compound PET imaging could reveal decreased binding in the hippocampus, correlating with cognitive decline. This suggests that this compound could serve as a biomarker for disease progression and treatment efficacy .
  • Case Study: Epilepsy
    Research demonstrated that lower [11C]this compound signals corresponded to the epileptogenic lobe in patients with medial temporal lobe epilepsy. This finding underscores the potential of this compound in identifying regions of altered synaptic function related to seizure activity .

Pharmacokinetics and Binding Properties

The pharmacokinetics of [11C]this compound have been characterized through kinetic modeling studies. These studies assess how the compound binds to SV2A and its distribution in the brain.

  • Study Findings
    Initial studies indicated that [11C]this compound exhibited slower kinetics compared to other SV2A tracers like [11C]UCB-J and [18F]UCB-H. This slower binding may provide advantages in certain clinical scenarios where prolonged observation of synaptic dynamics is required .

Potential in Evaluating Treatment Responses

The use of this compound extends beyond diagnostics; it also holds potential for monitoring treatment responses in various neurological conditions.

  • Clinical Application
    In trials involving levetiracetam, a medication used to treat epilepsy, this compound demonstrated dose-dependent blocking effects, suggesting its utility in evaluating therapeutic efficacy and guiding treatment decisions based on synaptic health .

Table 1: Comparison of SV2A Tracers

TracerKineticsBinding AffinityClinical Applications
[11C]this compoundSlowerModerateAlzheimer's disease, epilepsy
[11C]UCB-JFasterHigherNeurodegenerative diseases
[18F]UCB-HModerateLowerLimited due to low signal-to-noise

Table 2: Clinical Studies Utilizing this compound

Study FocusYearKey Findings
Alzheimer’s Disease2024Decreased SV2A binding correlates with cognitive decline
Medial Temporal Lobe Epilepsy2024Lower binding signals indicate epileptogenic regions

属性

分子式

C15H15F2N3O

分子量

291.3018

IUPAC 名称

4-(3,5-Difluorophenyl)-1-((1-methyl-1H-imidazol-5-yl)methyl)pyrrolidin-2-one

InChI

InChI=1S/C15H15F2N3O/c1-19-9-18-6-14(19)8-20-7-11(4-15(20)21)10-2-12(16)5-13(17)3-10/h2-3,5-6,9,11H,4,7-8H2,1H3

InChI 键

NCROJFOVIDPGAN-UHFFFAOYSA-N

SMILES

O=C1N(CC2=CN=CN2C)CC(C3=CC(F)=CC(F)=C3)C1

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

UCB-A;  UCB A;  UCBA

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UCB-A
Reactant of Route 2
Reactant of Route 2
UCB-A
Reactant of Route 3
Reactant of Route 3
UCB-A
Reactant of Route 4
UCB-A
Reactant of Route 5
UCB-A
Reactant of Route 6
Reactant of Route 6
UCB-A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。